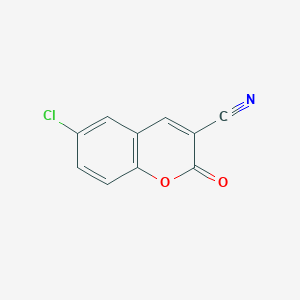

![molecular formula C15H18N4O3S2 B6422142 4-(cyclopropylsulfamoyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 898656-62-7](/img/structure/B6422142.png)

4-(cyclopropylsulfamoyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

描述

This would typically include the IUPAC name, common names, and structural formula of the compound. The compound you mentioned appears to contain a benzamide group, a thiadiazole group, a cyclopropyl group, and a propan-2-yl (also known as isopropyl) group .

Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve studying its chemical properties, such as its acidity or basicity, its redox potential, and its reactivity with various reagents .科学研究应用

Antioxidant Activity

Benzamide compounds have been found to exhibit significant antioxidant activity . They have been shown to be effective in total antioxidant, free radical scavenging, and metal chelating activity . Some of these compounds have even shown more effective antioxidant activity compared to standard compounds .

Antibacterial Activity

Benzamide compounds have also been found to have antibacterial properties . They have been tested for their in vitro growth inhibitory activity against different bacteria . This makes them potential candidates for the development of new antibacterial drugs .

Antimicrobial Activity

In addition to their antibacterial properties, benzamide compounds have also been found to have antimicrobial properties . They have been used in the treatment of various microbial infections .

Anti-inflammatory Activity

Benzamide compounds have been found to have anti-inflammatory properties . They have been used in the treatment of various inflammatory conditions .

Monoclonal Antibody Production

Certain benzamide compounds have been found to increase monoclonal antibody production in Chinese hamster ovary cell cultures . They have been shown to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Control of Galactosylation Levels

Some benzamide compounds have been found to suppress the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies . Therefore, these compounds might also be used to control the level of the galactosylation for the N-linked glycans .

安全和危害

作用机制

Mode of Action

The thiadiazol ring could also participate in aromatic interactions .

Biochemical Pathways

Given its structural similarity to other benzamide derivatives, it might be involved in pathways related to cell signaling, protein synthesis, or metabolic processes .

Pharmacokinetics

Its distribution, metabolism, and excretion would depend on factors such as its molecular size, lipophilicity, and the presence of metabolic enzymes .

Result of Action

Based on its structural features, it might exert its effects by modulating the activity of its target proteins, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic reactions .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, its stability might be affected by the pH of the environment due to the presence of acid-sensitive groups like the amide and sulfamoyl groups. Its efficacy could be influenced by temperature, which can affect the kinetics of its interaction with target proteins .

属性

IUPAC Name |

4-(cyclopropylsulfamoyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S2/c1-9(2)14-17-18-15(23-14)16-13(20)10-3-7-12(8-4-10)24(21,22)19-11-5-6-11/h3-4,7-9,11,19H,5-6H2,1-2H3,(H,16,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFQVIEOOQNRPCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701130443 | |

| Record name | 4-[(Cyclopropylamino)sulfonyl]-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701130443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(N-cyclopropylsulfamoyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide | |

CAS RN |

898656-62-7 | |

| Record name | 4-[(Cyclopropylamino)sulfonyl]-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898656-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(Cyclopropylamino)sulfonyl]-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701130443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

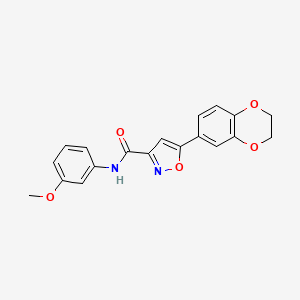

![4-[2-(2-methoxy-5-methylphenyl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione](/img/structure/B6422065.png)

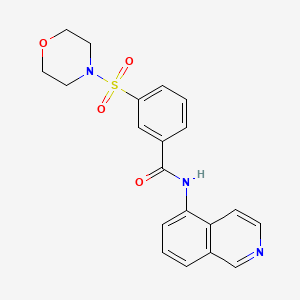

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B6422072.png)

![1-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B6422074.png)

![N'-[(1E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B6422079.png)

![3-(3,4-dimethoxyphenyl)-2-[(2-methoxyethyl)amino]-4H-furo[3,2-c]chromen-4-one](/img/structure/B6422093.png)

![3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6422114.png)

![2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6422146.png)

![2-[2-amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol](/img/structure/B6422155.png)

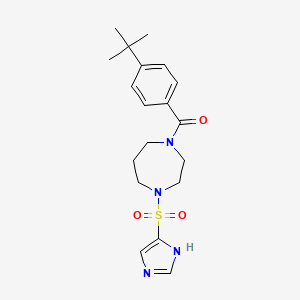

![1-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine](/img/structure/B6422163.png)

![4-hydrazinyl-1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6422176.png)